4,5,6-三氯嘧啶

描述

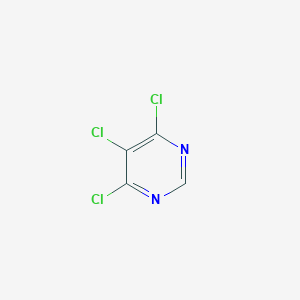

4,5,6-Trichloropyrimidine is a chemical compound . It is used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, which are used as an anti-tumor treatment . It is also used in the synthesis of EGFR inhibitors .

Synthesis Analysis

A route to 4,5,6-trichloropyrimidine-2-carbonitrile was developed starting from 4,6-dichloro-2-(methylthio)-pyrimidine . The steps involved nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS . 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile was finally converted into 4,5,6-trichloropyrimidine-2-carbonitrile in a moderate (30%) yield in a two-step procedure .

Molecular Structure Analysis

4,5,6-Trichloropyrimidine contains total 10 bond(s); 9 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 Pyrimidine(s) . Its molecular formula is C4HCl3N2 .

Chemical Reactions Analysis

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Singour and coworkers reported the synthesis of five 2-chloropyrimidine derivatives by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides .

Physical And Chemical Properties Analysis

4,5,6-Trichloropyrimidine has a molecular weight of 183.42 . Its physical state at 20°C is solid . It is soluble in methanol . The melting point is 53°C .

科学研究应用

4,5,6-Trichloropyrimidine: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Pyrimidine Derivatives: 4,5,6-Trichloropyrimidine serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives are synthesized through reactions with aromatic amines or amides and are investigated for their potential pharmacological activities .

Anti-Inflammatory Activities: Research has explored the use of 4,5,6-Trichloropyrimidine derivatives as anti-inflammatory agents. The synthesized compounds have been tested for COX-2 inhibitory activities, which is a crucial target in the treatment of inflammation .

Heterocyclic Chemistry: As a chloro-substituted heterocycle, 4,5,6-Trichloropyrimidine is an important compound in heterocyclic chemistry. It is used to study various reactions and properties of heterocyclic compounds .

Catalysis Research: In catalysis research, 4,5,6-Trichloropyrimidine-related compounds are used to understand and improve catalyzed methods for synthesizing pyrimidine rings and analogs due to their significant properties .

作用机制

Target of Action

They are components of pyrimidine nucleotides (cytosine, thymine, and uracil) and are frequently used in pharmaceuticals .

Mode of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Pharmacokinetics

The compound was synthesized from dimethyl chloromalonate and formamidine acetate in a two-step process with an overall yield of 64% .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

安全和危害

未来方向

There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4,5,6-trichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWPHGWEYHEAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290123 | |

| Record name | 4,5,6-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1780-27-4 | |

| Record name | 4,5,6-Trichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4,5,6-Trichloropyrimidine?

A: 4,5,6-Trichloropyrimidine is a chlorinated heterocyclic compound with the molecular formula C4Cl3N2. While the provided research abstracts do not detail specific spectroscopic data, they do highlight key synthesis pathways. For instance, one method utilizes the reaction of dimethyl chloromalonate and formamidine acetate to produce 4,5,6-trichloropyrimidine with a 64% yield.

Q2: What is known about the antifungal activity of 4,5,6-Trichloropyrimidine?

A: Research indicates that 4,5,6-trichloropyrimidine exhibits promising antifungal activity. It has demonstrated efficacy against various fungal strains when tested using disc-plate methods, in liquid culture, and for vapor activity. Notably, it emerged as one of the most effective compounds within a series of chlorinated pyrimidines screened for antifungal properties.

Q3: How does the structure of polychlorinated pyrimidines, specifically the position of chlorine atoms, affect their antifungal activity?

A: While the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for all polychlorinated pyrimidines, it does highlight that the specific arrangement of chlorine atoms on the pyrimidine ring significantly influences antifungal activity. For example, 2,4,5-trichloropyrimidine, 4,5,6-trichloropyrimidine, and 2-chloromethyl-4,5,6-trichloropyrimidine emerged as the most potent antifungal agents within the tested series, suggesting that specific chlorine substitutions are crucial for optimal activity.

Q4: Are there any established synthetic routes for 4,5,6-Trichloropyrimidine-2-carboxamide?

A: Yes, 4,5,6-Trichloropyrimidine-2-carboxamide can be synthesized from 4,5,6-trichloropyrimidine-2-carbonitrile (1) through a reaction with concentrated sulfuric acid at approximately 20°C. This method has demonstrated a high yield of 91%. The resulting compound has been thoroughly characterized using various spectroscopic techniques, including IR, MALDI-TOF, NMR, and elemental analysis.

Q5: What is the reactivity of 4,5,6-trichloropyrimidine and 4,5,6-trichloropyrimidine-2-carbonitrile with DABCO?

A: Both 2,4,5,6-tetrachloropyrimidine and 4,5,6-trichloropyrimidine-2-carbonitrile react with DABCO (1 equivalent) in acetonitrile at room temperature. These reactions lead to the substitution of one chlorine atom with a DABCO moiety, specifically at position 6 of the pyrimidine ring. These reactions yield 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine and 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile, respectively, which have been fully characterized.

Q6: Can you describe a synthetic route for adenine starting with a pyrimidine derivative?

A: A novel method to synthesize adenine utilizes 4,5,6-trichloropyrimidine as a key intermediate. The process starts with the chlorination of 5-hydroxyl pyrimid-4,6-(1H,5H)-dione using phosgene to obtain 4,5,6-trichloropyrimidine. This is then reacted with formamidine hydrochloride to yield 4-chloro-1H-pyrazol[3, 4-d]pyrimidine. Finally, ammonolysis of the latter with ammonia water or an amine in the presence of triethylamine leads to the formation of adenine and its derivatives. This method boasts mild reaction conditions, readily available starting materials, and a reduced environmental footprint compared to traditional methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

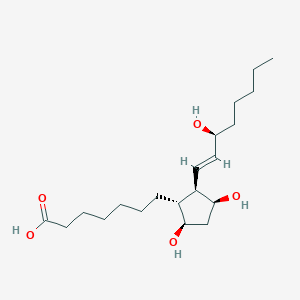

![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

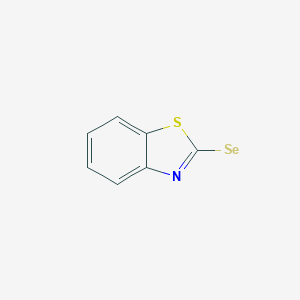

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

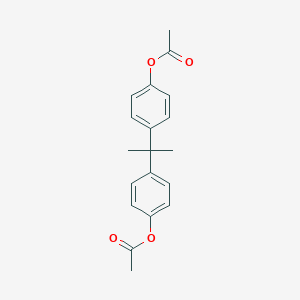

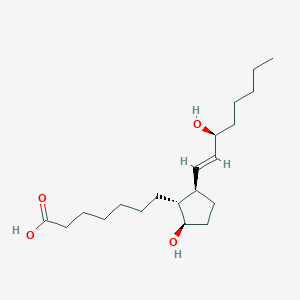

![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

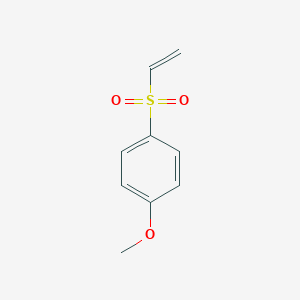

![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)